molecular formula C23H13Br2F2N3O2S B2918484 4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide CAS No. 391223-37-3

4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide

Cat. No. B2918484
CAS RN: 391223-37-3
M. Wt: 593.24
InChI Key: XJDVRUSOGSKQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C23H13Br2F2N3O2S and its molecular weight is 593.24. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Studies have explored the synthesis and chemical properties of bromo-fluorobenzamide derivatives, highlighting their significance in pharmaceutical and materials science. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing anti-inflammatory and analgesic materials, demonstrates the importance of bromo-fluorobenzamide derivatives in the development of medicinal compounds (Qiu et al., 2009). Another study focuses on the modularity of cocrystals involving bromobenzamide, indicating its utility in designing new materials with specific halogen interactions (Tothadi et al., 2013).

Biological and Environmental Impact

Research on the environmental and health impacts of polybrominated compounds, including those related to bromo-fluorobenzamide derivatives, reveals their persistence and potential toxicological effects. The environmental behavior of parabens, for instance, underscores the ubiquity and persistence of brominated compounds, suggesting similar concerns for bromo-fluorobenzamide derivatives (Haman et al., 2015). Another study reviews the occurrence of novel brominated flame retardants, including their detection in various environments, highlighting the need for further research on their occurrence and toxicology (Zuiderveen et al., 2020).

Potential for Advanced Materials

The development of fluorescent chemosensors based on derivatives similar to 4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide showcases their utility in creating sensitive and selective sensors for various analytes. This indicates a promising avenue for the application of such compounds in detecting and monitoring environmental and biological substances (Roy, 2021).

properties

IUPAC Name

4-bromo-N-[3-[2-[(4-bromo-2-fluorobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Br2F2N3O2S/c24-13-4-6-16(18(26)9-13)21(31)28-15-3-1-2-12(8-15)20-11-33-23(29-20)30-22(32)17-7-5-14(25)10-19(17)27/h1-11H,(H,28,31)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDVRUSOGSKQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Br)F)C3=CSC(=N3)NC(=O)C4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Br2F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide

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